Cas no 2586127-18-4 (Benzenemethanol, 4-chloro-α,2,3-trimethyl-)

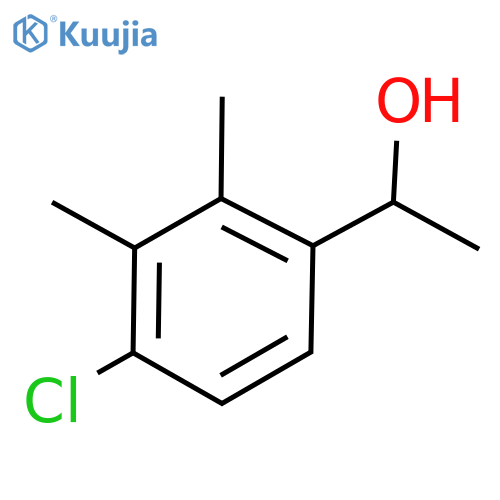

2586127-18-4 structure

商品名:Benzenemethanol, 4-chloro-α,2,3-trimethyl-

CAS番号:2586127-18-4

MF:C10H13ClO

メガワット:184.66

CID:5077176

Benzenemethanol, 4-chloro-α,2,3-trimethyl- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, 4-chloro-α,2,3-trimethyl-

-

- インチ: 1S/C10H13ClO/c1-6-7(2)10(11)5-4-9(6)8(3)12/h4-5,8,12H,1-3H3

- InChIKey: GIXWSVNKFZZXMY-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(C(C)O)=C(C)C=1C

Benzenemethanol, 4-chloro-α,2,3-trimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR021PT6-250mg |

1-(4-Chloro-2,3-dimethylphenyl)ethanol |

2586127-18-4 | 95% | 250mg |

$500.00 | 2025-02-12 | |

| Aaron | AR021PT6-500mg |

1-(4-Chloro-2,3-dimethylphenyl)ethanol |

2586127-18-4 | 500mg |

$724.00 | 2023-12-14 | ||

| Aaron | AR021PT6-1g |

1-(4-Chloro-2,3-dimethylphenyl)ethanol |

2586127-18-4 | 95% | 1g |

$800.00 | 2025-02-12 |

Benzenemethanol, 4-chloro-α,2,3-trimethyl- 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

2586127-18-4 (Benzenemethanol, 4-chloro-α,2,3-trimethyl-) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量